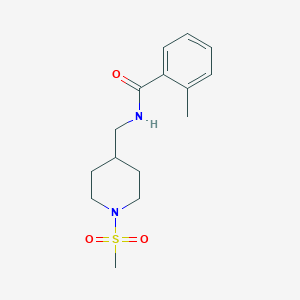

2-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

2-Methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a piperidine ring substituted with a methylsulfonyl group. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and bioactivity .

Properties

IUPAC Name |

2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-12-5-3-4-6-14(12)15(18)16-11-13-7-9-17(10-8-13)21(2,19)20/h3-6,13H,7-11H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVVYPYYTVOGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Key Intermediate Synthesis: 1-(Methylsulfonyl)piperidin-4-ylmethanamine

The piperidine intermediate is critical for constructing the target compound. Two primary approaches are documented:

Direct Sulfonylation of Piperidin-4-ylmethanamine

- Reagents : Piperidin-4-ylmethanamine, methylsulfonyl chloride (MsCl), triethylamine (TEA), dichloromethane (DCM).

- Conditions :

- Dissolve piperidin-4-ylmethanamine (1 eq) and TEA (2 eq) in DCM at 0°C.

- Add MsCl (1.1 eq) dropwise, stir at room temperature for 4–6 h.

- Wash with water, dry over Na₂SO₄, and concentrate.

- Yield : 85–92%.

Protection-Deprotection Strategy

Amide Bond Formation: Coupling 2-Methylbenzoic Acid with the Piperidine Intermediate

The amide bond is formed via activation of 2-methylbenzoic acid followed by coupling with the sulfonylated piperidine amine. Three methods are prevalent:

Acyl Chloride Method

Procedure :

- Reagents : 2-Methylbenzoic acid, thionyl chloride (SOCl₂), 1-(methylsulfonyl)piperidin-4-ylmethanamine, DCM.

- Conditions :

- Convert 2-methylbenzoic acid to acyl chloride using SOCl₂ (2 eq) at reflux for 2 h.

- Add piperidine amine (1 eq) and TEA (2 eq) in DCM at 0°C, stir for 12 h.

- Yield : 70–75%.

Carbodiimide Coupling

Procedure :

- Reagents : 2-Methylbenzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt), DMF.

- Conditions :

- Activate acid with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF for 30 min.

- Add amine (1 eq), stir at room temperature for 12–24 h.

- Yield : 80–88%.

HATU-Mediated Coupling

Procedure :

Optimization and Challenges

Reaction Optimization

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.20 (m, 4H, Ar-H), 3.85 (d, 2H, CH₂), 3.20 (t, 2H, piperidine-H), 2.95 (s, 3H, SO₂CH₃), 2.45 (s, 3H, Ar-CH₃).

- ¹³C NMR : 168.5 (C=O), 138.2 (Ar-C), 52.1 (N-CH₂), 44.3 (SO₂CH₃).

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

- ESI-MS : m/z 323.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methyl group on the benzamide ring can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzoic acid.

Reduction: Formation of 2-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its effects on various biological targets, particularly in the context of neuropharmacology. Key applications include:

1. Cholinesterase Inhibition

Research indicates that derivatives of this compound exhibit cholinesterase inhibitory activity, which is relevant for treating conditions such as Alzheimer's disease. Cholinesterase inhibitors enhance acetylcholine levels in the brain, potentially improving cognitive functions in patients with neurodegenerative disorders .

2. Monoamine Oxidase Inhibition

The compound has also shown promise as a monoamine oxidase inhibitor, which is significant for managing depression and anxiety disorders. Monoamine oxidase is an enzyme that breaks down neurotransmitters; inhibiting it can lead to increased levels of serotonin and norepinephrine in the brain .

3. Pain Management

Studies have explored the role of this compound in modulating pain pathways, particularly through its interaction with nociceptin/orphanin FQ peptide receptors. This suggests potential applications in developing non-opioid analgesics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzamide and piperidine rings. Key comparisons are summarized below:

| Compound | Substituents (Benzamide) | Piperidine Substitution | Molecular Weight (g/mol) | Key Interactions |

|---|---|---|---|---|

| Target: 2-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | 2-methyl | 1-(methylsulfonyl) | 325.07 | Strong H-bonding (sulfonyl group) |

| 2,4,6-Trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]benzamide | 2,4,6-trifluoro | 1-methyl | 376.35 | Enhanced lipophilicity (F atoms) |

| 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate | 4-chloro | 1-(4-chlorobenzoyl) | 420.90 | Halogen bonding (Cl atoms) |

| 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide | 4-methyl | 1-(4-methylbenzoyl) | 351.47 | Van der Waals interactions |

Key Observations:

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl or halogen substituents in analogs .

- Piperidine Conformation : Piperidine rings in analogs adopt chair or half-chair conformations, influencing molecular packing and intermolecular interactions. For example, the 4-methyl derivative forms chains via N–H⋯O hydrogen bonds .

- Biological Implications : Fluorinated analogs (e.g., 2,4,6-trifluoro derivative) exhibit increased metabolic stability and membrane permeability due to fluorine’s electronegativity .

Physicochemical Properties

- Solubility : The methylsulfonyl group likely improves aqueous solubility compared to hydrophobic methyl or chloro substituents.

- Stability : Sulfonyl groups resist metabolic degradation better than ester or amide linkages in related compounds .

Biological Activity

2-Methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, a compound of interest in medicinal chemistry, has shown potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H22N2O2S

- CAS Number : 23642175

- Molecular Weight : 306.43 g/mol

The structural components include a methylsulfonyl group attached to a piperidine ring, which is linked to a benzamide moiety. This configuration is believed to enhance its biological activity through specific interactions with biological targets.

Research indicates that this compound may exert its effects through various mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit tumor cell proliferation significantly. In vitro studies demonstrated that it affects the cell cycle and induces apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

- Induction of Ferroptosis : Recent findings suggest that this compound can trigger ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. It was observed that treatment with this compound increased reactive oxygen species (ROS) levels and malondialdehyde (MDA) in tumor cells, indicating oxidative stress .

- Targeting the KEAP1-NRF2-GPX4 Axis : The compound's anti-tumor action appears to be mediated through the inhibition of the KEAP1-NRF2-GPX4 signaling pathway. This pathway is crucial for cellular defense against oxidative stress and plays a significant role in cancer cell survival .

Table 1: Summary of Efficacy Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 10 | Induces apoptosis | |

| A549 | 15 | Inhibits proliferation | |

| COV318 | 20 | Triggers ferroptosis |

These studies indicate that the compound exhibits varying degrees of potency across different cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic applications.

Case Studies

- Case Study on Breast Cancer : In a controlled study involving MDA-MB-231 cells, treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted the potential for this compound as an adjuvant therapy in breast cancer treatment .

- Neuropharmacological Effects : Preliminary investigations into the neuropharmacological effects of this compound revealed potential benefits in models of neurodegenerative diseases. The piperidine moiety is hypothesized to interact with neurotransmitter systems, suggesting a dual role in both oncology and neurology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include sulfonylation of the piperidine nitrogen using methylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) and subsequent coupling with 2-methylbenzamide via reductive amination or nucleophilic substitution. Reaction conditions such as solvent choice (dichloromethane or acetonitrile), temperature (reflux at 80–100°C), and inert atmosphere (N₂/Ar) critically impact yield and purity. Monitoring via TLC or HPLC is recommended to optimize intermediate purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with distinct signals for the methylsulfonyl group (~3.0 ppm for CH₃SO₂) and benzamide protons (aromatic resonances at 7.2–7.8 ppm). Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). X-ray crystallography, if feasible, provides absolute stereochemical confirmation .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at controlled temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels (40–75% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Lyophilization or storage in desiccated DMSO (≤10 mM) at -80°C is recommended for long-term stability .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interactions with biological targets such as enzymes or receptors?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Maestro to model binding poses. Prepare the compound’s 3D structure (energy-minimized with Gaussian) and target protein (e.g., kinase or GPCR from PDB). Validate docking protocols with co-crystallized ligands. Focus on key interactions: sulfonyl groups with arginine residues, benzamide with hydrophobic pockets. MD simulations (NAMD/GROMACS) refine binding stability .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay conditions?

- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., cell viability vs. enzymatic activity) or solvent effects (DMSO tolerance). Standardize protocols:

- Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for inhibition).

- Include positive controls (e.g., staurosporine for kinases).

- Validate in multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

- Methodological Answer : Systematically modify substituents:

- Replace the methylsulfonyl group with bulkier sulfonamides to probe steric effects.

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance π-stacking.

- Test analogues with varied piperidine substitutions (e.g., 4-ethylpiperazine) to improve solubility. Evaluate changes via IC₅₀ assays and computational ADMET profiling .

Q. What experimental approaches are used to investigate the compound’s enzyme inhibition mechanisms?

- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use fluorescent probes (e.g., FITC-labeled substrates) for real-time activity monitoring. Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff), while ITC measures thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.